molecular formula C19H15ClN4O3S B2602902 4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 577790-18-2

4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No. B2602902
CAS RN: 577790-18-2
M. Wt: 414.86
InChI Key: YYMKVZDPEVQRDY-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide” is a chemical substance with the molecular weight of 329.76 . It is also known by its IUPAC name "4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzamide" . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, which includes our compound of interest, has been studied . The synthesis involves intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .


Molecular Structure Analysis

The InChI code for this compound is "1S/C12H12ClN3O4S/c13-9-5-10 (16-6-7-2-1-3-20-7)8 (12 (14)17)4-11 (9)21 (15,18)19/h1-5,16H,6H2, (H2,14,17) (H2,15,18,19)" . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its density is predicted to be approximately 1.3 g/cm³ . The compound’s molecular weight is 329.76 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c20-13-7-9-15(10-8-13)28(25,26)24-19-18(21-12-14-4-3-11-27-14)22-16-5-1-2-6-17(16)23-19/h1-11H,12H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMKVZDPEVQRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide

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